2-Propanol, 3-(isopropylamino)-1-(o-((3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride
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Overview
Description
2-Propanol, 3-(isopropylamino)-1-(o-((3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride is a complex organic compound that belongs to the class of phenoxypropanolamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 3-(isopropylamino)-1-(o-((3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride typically involves multiple steps:
Formation of the Phenoxypropanol Backbone: This step involves the reaction of a phenol derivative with an epoxide to form the phenoxypropanol backbone.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction, where an isopropylamine reacts with the phenoxypropanol intermediate.
Attachment of the Isoxazole Ring: The isoxazole ring is attached via a condensation reaction with an appropriate isoxazole derivative.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the phenoxypropanol backbone, potentially leading to the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenoxy and isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may focus on its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanol, 3-(isopropylamino)-1-(o-((3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenoxypropanolamines: Compounds with similar phenoxypropanolamine backbones.
Isoxazole Derivatives: Compounds containing the isoxazole ring structure.
Aminopropanols: Compounds with similar aminopropanol groups.
Uniqueness
The uniqueness of 2-Propanol, 3-(isopropylamino)-1-(o-((3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
90288-65-6 |
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Molecular Formula |
C17H25ClN2O4 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-[2-[(3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-12(2)18-9-14(20)10-21-16-6-4-5-7-17(16)22-11-15-8-13(3)19-23-15;/h4-8,12,14,18,20H,9-11H2,1-3H3;1H |
InChI Key |
IDVASQNHWIQZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)COC2=CC=CC=C2OCC(CNC(C)C)O.Cl |
Origin of Product |
United States |
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